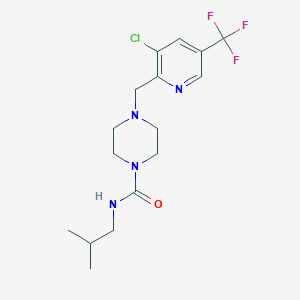
4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid isobutyl-amide
Übersicht
Beschreibung
4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid isobutyl-amide is a useful research compound. Its molecular formula is C16H22ClF3N4O and its molecular weight is 378.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid isobutyl-amide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 433.26 g/mol. Its structure features a piperazine ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.26 g/mol |
| CAS Number | 1311279-57-8 |
| Storage Temperature | Ambient |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological macromolecules. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Interaction with G Protein-Coupled Receptors (GPCRs)
Studies indicate that compounds with similar structures may interact with GPCRs, leading to modulation of intracellular signaling pathways. For instance, an investigation into pyridinylpiperazine ureas revealed their role as TRPV1 vanilloid receptor ligands, which are implicated in pain perception and inflammatory responses .
Binding Affinity Studies
Binding studies have demonstrated that the compound exhibits significant affinity for certain receptors. For example, the binding constants for related complexes with bovine serum albumin (BSA) were reported to range from to L/mol, indicating strong interactions that could influence pharmacokinetics and bioavailability .
Case Study 1: TRPV1 Modulation
A high-throughput screening identified several pyridinylpiperazine derivatives as TRPV1 antagonists. The structure-activity relationship (SAR) analysis highlighted specific pharmacophoric elements crucial for receptor antagonism, suggesting that modifications to the piperazine moiety could enhance efficacy .
Case Study 2: Chelation Effects
Research on Zn(II) complexes of trifluoromethyl-pyridine carboxylic acids showed that N,O-chelating structures significantly improved binding properties to biological macromolecules such as DNA and proteins. This suggests that similar chelation effects could be expected from the target compound, enhancing its biological activity through increased stability and specificity in binding .
Comparative Analysis of Related Compounds
To further understand the biological activity of this compound, a comparison with related compounds was conducted:
| Compound Name | Biological Activity | Binding Affinity (L/mol) |
|---|---|---|
| 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid | TRPV1 antagonist | - |
| Zn(II) complex of 5-(trifluoromethyl)pyridine-2-carboxylic acid | Binds to BSA and CT-DNA | |
| 1-(4-Chlorobenzenesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)piperazine | Antimicrobial activity | Not specified |
Eigenschaften
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N-(2-methylpropyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClF3N4O/c1-11(2)8-22-15(25)24-5-3-23(4-6-24)10-14-13(17)7-12(9-21-14)16(18,19)20/h7,9,11H,3-6,8,10H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGRFDKTXVUEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















